Methacrylamidopropyltrimethylammonium chloride

描述

Overview of MAPTAC as a Cationic Monomer in Polymer Science

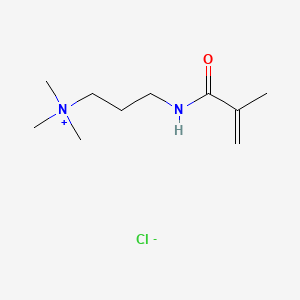

Methacrylamidopropyltrimethylammonium chloride (MAPTAC) is a water-soluble, cationic monomer that plays a pivotal role in polymer science. connectchemicals.com Its structure is characterized by a methacrylate (B99206) group, which allows it to undergo radical polymerization, and a trimethylammonium chloride group, which confers a constant positive charge across a wide pH range. mdpi.comsigmaaldrich.com This permanent cationic nature is a key feature that distinguishes it from other monomers and drives its utility in numerous applications. mdpi.comsigmaaldrich.com

The polymerization of MAPTAC can result in homopolymers, known as poly(MAPTAC), or copolymers when combined with other monomers. sigmaaldrich.comnih.gov The amide group within the MAPTAC structure provides enhanced stability against hydrolysis, especially when compared to ester-containing cationic monomers like (meth)acryloyloxyethyl trimethyl ammonium (B1175870) chloride (DAC or DMC). nih.govmdpi.com This resistance to hydrolysis makes MAPTAC-based polymers suitable for applications under harsh conditions, such as high temperatures or acidic and alkaline environments. mdpi.comdeswater.com

In polymer synthesis, MAPTAC exhibits high polymerization activity because the positive charge on the quaternary ammonium group is located far from the polymerizable double bond. nih.govmdpi.com This structural feature facilitates the creation of high molecular weight polymers. nih.gov Researchers have successfully synthesized poly(MAPTAC) with high intrinsic viscosities, indicating the formation of long polymer chains. nih.gov The ability to copolymerize MAPTAC with other monomers, such as acrylamide (B121943) (AM), allows for the tuning of properties like cationicity and molecular weight to suit specific research and industrial needs. mdpi.com

The synthesis of MAPTAC itself is typically achieved through the quaternization reaction of dimethyl amine propyl methyl acrylamide (DMPMA) with a halogenated hydrocarbon, a process that is efficient and suitable for industrial-scale production. nih.govmdpi.com

Significance of MAPTAC in Advanced Materials Research

The unique properties of MAPTAC make it a significant component in the development of advanced materials for a variety of scientific and industrial applications. Its permanent cationic charge and stability are leveraged to create materials with tailored functionalities. sigmaaldrich.comchemicalbook.comnbinno.com

Wastewater Treatment: A prominent area of research is the use of MAPTAC-based polymers as flocculants and coagulants in wastewater treatment. connectchemicals.commdpi.comtanaflocaustralia.com When incorporated into polymers, the cationic MAPTAC units can effectively neutralize the negatively charged surfaces of suspended particles and colloids in water, leading to their aggregation and subsequent removal. mdpi.comtanaflocaustralia.comaquaenergyexpo.com For instance, MAPTAC-modified corn starch has demonstrated superior performance in removing total suspended solids (TSS) and total phosphorus (TP) from wastewater compared to traditional coagulants like aluminum sulfate (B86663). mdpi.com These bio-based flocculants are also advantageous due to their biodegradability and the absence of secondary metallic residues. mdpi.com

Hydrogels and Drug Delivery: In biomedical research, MAPTAC is used to fabricate hydrogels for applications such as drug delivery. sigmaaldrich.comchemicalbook.comnih.gov The hydrophilic and cationic nature of MAPTAC makes these hydrogels highly absorbent and suitable for encapsulating and controlling the release of anionic drugs. chemicalbook.comresearchgate.net Copolymers of MAPTAC with other monomers, like methacrylic acid, can create stimulus-responsive hydrogels that change their swelling behavior in response to pH and temperature, allowing for targeted drug delivery. researchgate.netresearchgate.net These hydrogels are investigated for their biocompatibility and potential in tissue engineering and as carriers for various therapeutic agents. nih.govresearchgate.netmdpi.com

Industrial Applications: The utility of MAPTAC extends to other industrial sectors as well. In the paper and textile industries, polymers containing MAPTAC are used as retention aids and color fixing agents. connectchemicals.comnbinno.comresearchgate.net Its application in oilfield chemicals is also noted. connectchemicals.com Furthermore, MAPTAC is a component in the synthesis of materials for specialized applications like oil-water separation meshes, where its polymer imparts antibacterial properties and durability under harsh chemical conditions. deswater.com The presence of the quaternary ammonium group also allows for its use in creating multilayer films and polyelectrolyte complexes for applications such as rechargeable batteries and CO2/N2 separation membranes. sigmaaldrich.comchemicalbook.com

Below is a table summarizing key research findings on MAPTAC applications:

| Application Area | Research Finding | Reference |

| Wastewater Treatment | MAPTAC-modified corn starch achieved 87% Total Suspended Solids (TSS) removal and 30% Total Phosphorus (TP) removal. | mdpi.com |

| Hydrogels | Poly(MAPTAC) hydrogels demonstrated a high swelling capacity of 270 g/g and a significant affinity for phosphate (B84403) ions, with a sorption value of 370 mg/g. | researchgate.net |

| Oil-Water Separation | Polymer-coated meshes synthesized with MAPTAC showed over 99% oil-water separation efficiency and good antibacterial properties. | deswater.com |

| Drug Delivery | Copolymers of MAPTAC and methacrylic acid have been developed for the controlled, colon-specific delivery of drugs like indomethacin. | researchgate.net |

| High-Temperature Applications | Copolymers containing MAPTAC demonstrated good temperature resistance, with a viscosity of 181.52 mPa·s at 180 °C. | mdpi.comresearchgate.net |

Historical Context of Quaternary Ammonium Salt Polymers in Academic Inquiry

The academic and industrial interest in MAPTAC is part of a broader history of research into quaternary ammonium salt (QAS) polymers. Quaternary ammonium compounds themselves were first developed in the early 20th century, with their biocidal properties being recognized as early as 1916. proquimia.com A significant advancement came in 1935 when Domagk demonstrated that attaching an aliphatic group to the quaternary nitrogen enhanced the compound's biocidal effects, leading to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first-generation QAS. proquimia.commdpi.com

The journey from small-molecule QAS to polymeric versions was driven by the desire to create materials with enhanced stability, long-term efficacy, and reduced toxicity. mdpi.comtaylorandfrancis.com Polymeric materials containing QAS are among the most widely studied antimicrobial polymers. mdpi.com The covalent bonding of QAS moieties into a polymer backbone prevents leaching of the active agent and provides long-lasting biocidal efficacy. mdpi.com

The development of various QAS monomers for polymerization has been a key focus of academic inquiry. nih.govmdpi.com Among the most studied are diallyl quaternary ammonium salts (like DMDAAC), acryloxyalkyl quaternary ammonium salts (like DAC and DMC), and acrylamide alkyl quaternary ammonium salts, which include MAPTAC and its analogue APTAC. nih.govmdpi.com The monomer MAPTAC was first successfully prepared in 1979. nih.gov However, it took until 2003 for its homopolymer, PMAPTAC, to be synthesized with a significant molecular weight. nih.gov

The evolution of QAS can be categorized into generations, each with improved properties:

| Generation | Key Compound(s) | Year Developed | Noteworthy Improvements |

| First | Alkyl dimethyl benzyl ammonium chloride (ADBAC) | 1935 | Initial development of effective biocidal QAS. |

| Second | Alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC) | --- | Substitution of a hydrogen for an ethyl group in the aliphatic ring. |

| Third | Combination of ADBAC and ADEBAC | 1955 | Improved biocidal activity, better detergency, and lower toxicity. |

| Fourth | Dialkyl dimethyl ammonium chloride (DDAC) | 1965 | Higher biocidal efficacy, especially in the presence of organic matter and hard water. |

| Fifth | Mixtures of DDAC and ADBAC | --- | Broadened spectrum of action against a wider range of microorganisms. |

This historical progression in the design of QAS molecules laid the groundwork for the synthesis and application of advanced cationic polymers like those derived from MAPTAC, which offer a combination of permanent charge, stability, and versatility for modern materials science. nih.govproquimia.com

Structure

3D Structure of Parent

属性

IUPAC Name |

trimethyl-[3-(2-methylprop-2-enoylamino)propyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-9(2)10(13)11-7-6-8-12(3,4)5;/h1,6-8H2,2-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNHKBFIBYXPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68039-13-4 | |

| Record name | Poly(methacrylamidopropyltrimethylammonium) chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68039-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2044682 | |

| Record name | N,N,N-Trimethyl-3-[(2-methylacryloyl)amino]propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [ECHA REACH Registrations] 50% Aqueous solution: Yellowish liquid with almost no odor; [Evonik MSDS] | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Methacrylamidopropyl)trimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

51410-72-1, 68039-13-4 | |

| Record name | [3-(Methacryloylamino)propyl]trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51410-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MAPTAC | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051410721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polydimethylaminopropyl methacrylamide methylchloride quaternium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N-Trimethyl-3-[(2-methylacryloyl)amino]propan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methacrylamidopropyl)trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)amino]-, chloride (1:1), homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHACRYLAMIDOPROPYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4K1LR90ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis and Polymerization Methodologies of Maptac

Monomer Synthesis Routes for MAPTAC

The production of MAPTAC is typically a two-step process that involves the synthesis of a precursor molecule followed by a quaternization reaction.

The key precursor for MAPTAC is N,N-dimethylaminopropyl methacrylamide (DMPMA) or its acrylamide (B121943) equivalent, N,N-dimethylaminopropyl acrylamide (DMPA). The synthesis of these precursors is generally achieved through an amidation reaction. This process involves the reaction of an amine, such as N,N-dimethyl-1,3-propanediamine, with methacrylic acid or its derivatives. mdpi.com The reaction conditions, including temperature and the use of catalysts, are optimized to favor the formation of the amide bond and achieve a high yield of the desired precursor.

Once the DMPMA precursor is synthesized, the next step is a quaternization reaction to introduce the quaternary ammonium (B1175870) group. This is typically achieved by reacting DMPMA with an alkyl halide, most commonly methyl chloride. This reaction converts the tertiary amine group on the DMPMA molecule into a positively charged quaternary ammonium group, resulting in the formation of MAPTAC. mdpi.com The reaction is often carried out in a suitable solvent, such as acetone, under controlled temperature conditions to ensure high conversion and purity of the final monomer product. mdpi.com

While the fundamental chemical reactions for MAPTAC synthesis are the same in both industrial and laboratory settings, the scale and specific techniques can differ.

Industrial Synthesis:

Scale: Large-scale production in reactors.

Process: Often employs continuous or semi-batch processes to maximize throughput.

Conditions: Reaction conditions are mild and optimized for high yield and cost-effectiveness. For instance, a method involving the reaction of methane chloride and DMPMA in acetone below 50 °C has been reported to achieve a yield of 93.18% and is suitable for industrial operation. mdpi.com

Purification: Purification methods are designed for large volumes and may include distillation, extraction, and crystallization.

Laboratory Synthesis:

Scale: Typically small-scale, conducted in standard laboratory glassware.

Process: Usually performed as a batch process, allowing for precise control over reaction parameters.

Conditions: A wider range of reaction conditions and reagents may be explored for research and development purposes.

Purification: Purification techniques often involve column chromatography, recrystallization, and filtration to obtain a highly pure product for analytical and research purposes. nih.gov

| Feature | Industrial Synthesis | Laboratory Synthesis |

| Scale | Large-scale (kilograms to tons) | Small-scale (grams to kilograms) |

| Process | Continuous or semi-batch | Batch |

| Focus | High yield, cost-efficiency, safety | High purity, precise control, research |

| Purification | Distillation, extraction, crystallization | Column chromatography, recrystallization |

Homopolymerization Kinetics of MAPTAC

The polymerization of MAPTAC to form its homopolymer, poly(MAPTAC), is a critical step in producing materials with specific molecular weights and properties. The kinetics of this process are influenced by several factors.

The homopolymerization of MAPTAC is commonly carried out via free radical polymerization in an aqueous solution. mdpi.comresearchgate.net This method is advantageous due to the water solubility of the monomer and the resulting polymer. The polymerization is initiated by a radical initiator, which decomposes to form free radicals that then react with the vinyl group of the MAPTAC monomer to start the polymer chain growth. The kinetics of this process have been investigated, and it has been found that the polymerization rate is influenced by electrostatic interactions due to the cationic charges on the monomer and the resulting polymer. mdpi.comfao.orgpsecommunity.orgresearchgate.net

The rate of MAPTAC homopolymerization is significantly affected by both the concentration of the initiator and the reaction temperature.

Initiator Concentration: An increase in the concentration of the initiator generally leads to a higher rate of polymerization. researchgate.netnih.govnih.gov This is because a higher initiator concentration results in the generation of a greater number of free radicals, which in turn initiate more polymer chains simultaneously. Research has shown that the polymerization rate of MAPTAC increases with increasing initiator concentrations. researchgate.net

With APS: Rp = k[MA]1.64[IA]0.71

With V50: Rp = k[MV]1.57[IV]0.91 researchgate.net

These relationships highlight the significant impact of monomer and initiator concentrations on the polymerization rate.

| Parameter | Effect on Polymerization Rate | Rationale |

| Initiator Concentration | Increases | Higher concentration of free radicals to initiate polymerization. researchgate.netnih.govnih.gov |

| Temperature | Increases | Increased rate of initiator decomposition and propagation. researchgate.netdoaj.org |

Determination of Overall Activation Energy

| Condition | Initiator | Activation Energy (Ea) (kJ/mol) | Source |

|---|---|---|---|

| Homopolymerization | Ammonium Persulfate (APS) | 153.09 | nih.gov |

| Homopolymerization | V50 | 144.76 | nih.gov |

| Homopolymerization | Not Specified | 226.97 | researchgate.net |

| Homopolymerization (35-55°C) | Not Specified | 37.38 | nih.gov |

| Copolymerization with DMAEMA | Not Specified | 56.94 | nih.gov |

Copolymerization Mechanisms and Kinetics Involving MAPTAC

The copolymerization of MAPTAC with other monomers is of significant industrial importance for producing polyelectrolytes with tailored properties. mdpi.com The kinetics and mechanisms are heavily influenced by the electrostatic interactions of the cationic MAPTAC monomer.

Copolymerization with Nonionized Acrylic Acid (AA)

The radical copolymerization of MAPTAC with nonionized acrylic acid (AA) in aqueous solutions has been investigated in detail, revealing complex kinetic behavior. mdpi.comfao.org The addition of AA to the MAPTAC system significantly lowers the pH to approximately 2, ensuring that the acrylic acid remains in its nonionized form throughout the polymerization process. mdpi.com

The drift in the composition of the monomer mixture during copolymerization provides insight into the relative reactivity of the monomers. For the MAPTAC-AA system, this has been effectively measured using in situ NMR. mdpi.comfao.orgpsecommunity.org This technique allows for real-time tracking of the relative consumption of the two monomers as the reaction progresses. psecommunity.org It has been observed that for initial monomer mixtures containing up to 60 mol% MAPTAC, the MAPTAC monomer is preferentially incorporated into the growing copolymer chain. mdpi.comfao.orgpsecommunity.org Conversely, in mixtures with higher initial MAPTAC fractions (e.g., 70 mol% and 90 mol%), acrylic acid is consumed more rapidly. mdpi.com

The copolymerization of MAPTAC and AA exhibits azeotropic behavior, where the composition of the copolymer being formed is the same as the composition of the monomer feed. mdpi.comfao.orgpsecommunity.org This behavior is dependent on the initial monomer content. mdpi.compsecommunity.org Specifically, the azeotropic point, where minimal drift in comonomer composition occurs, is observed at a MAPTAC molar fraction between 0.5 and 0.7. mdpi.com This phenomenon is directly attributed to electrostatic interactions stemming from the cationic charges on the MAPTAC monomer. mdpi.comfao.orgpsecommunity.org These interactions influence the system's reactivity ratios, governing which monomer is preferentially added to the polymer chain. mdpi.compsecommunity.org

Reactivity ratios quantify the preference of a growing polymer chain radical to react with the same type of monomer versus the comonomer. In the MAPTAC-AA system, these ratios are estimated from the comonomer composition drift data obtained via in situ NMR. mdpi.com Due to the influence of electrostatic forces, the reactivity ratio of the cationic component (MAPTAC) is expressed as a function of the monomer content. mdpi.com Through modeling of the experimental data, the reactivity ratio for acrylic acid (r_AA) was estimated to be 0.36 ± 0.006. mdpi.com The model also captures the faster relative incorporation of MAPTAC at higher total monomer concentrations, which corresponds to a higher counterion (Cl⁻) concentration. mdpi.com

Copolymerization with Acrylamide (AM)

The copolymerization of MAPTAC with the neutral monomer acrylamide (AM) is a common method for producing cationic polyacrylamides. The first synthesis of a P(MAPTAC-AM) copolymer was reported in 1982. mdpi.com Kinetic studies have shown that the relative reactivity of MAPTAC is reduced when copolymerized with acrylamide compared to other cationic monomers like 2-(methacryloyloxyethyl) trimethylammonium chloride (TMAEMC). mdpi.com This is consistent with MAPTAC's lower homopolymerization rate. mdpi.com The steric hindrance and electronic effects associated with the MAPTAC molecule, where the charge center is further from the reactive double bond, contribute to this moderated reactivity in the copolymerization system with acrylamide. mdpi.com

Microblock Structure Formation in Copolymers

The creation of copolymers with microblock structures is a key strategy for enhancing polymer performance. In the context of MAPTAC, cationic polyacrylamide (CPAM) flocculants with a distinct microblock architecture have been synthesized. nih.gov This was achieved through the copolymerization of MAPTAC with acrylamide (AM). nih.gov The presence of these microblocks was confirmed through various analytical techniques, including nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and scanning electron microscopy (SEM). nih.gov This specific structure is known to improve the flocculation performance of the resulting polymer compared to randomly distributed copolymers. nih.gov

UV-initiated Template Copolymerization Mechanisms

UV-initiated template copolymerization is an advanced method used to synthesize CPAM with a microblock structure from MAPTAC and acrylamide. nih.gov This process utilizes a template, such as sodium polyacrylate (PAAS), to guide the polymerization process. nih.gov A photoinitiator, like 2,2'-azobis[2-(2-imidazolin-2-yl)propane] dihydrochloride (VA-044), is used to start the reaction upon exposure to UV light. nih.govresearchgate.net

Influence of Counterions on Propagation and Termination Rates

In the radical polymerization of cationic monomers like MAPTAC, electrostatic interactions play a critical role, and the concentration of counterions (such as Cl⁻) significantly affects the reaction kinetics. mdpi.com Research has shown that an increase in counterion concentration, which can be achieved by raising the initial monomer concentration or by adding a salt like NaCl, leads to an increase in the propagation rate coefficient (kₚ). mdpi.com This effect is attributed to the increased screening of charges on both the monomer and the radical structures as the counterion concentration rises. mdpi.com

Copolymerization with Dimethylaminoethyl Methacrylate (B99206) (DMAEMA)

The copolymerization of MAPTAC with other functional monomers, such as Dimethylaminoethyl Methacrylate (DMAEMA), allows for the creation of "smart" polymers that can respond to external stimuli. francis-press.com This approach combines the permanent cationic nature of MAPTAC with the responsive properties of DMAEMA.

Comparative Reactivity Ratios

The reactivity ratios of comonomers are crucial parameters that describe their relative tendencies to react with a growing polymer chain. In the copolymerization of DMAEMA and MAPTAC, the reactivity rates were determined to be r₁₁ = 1.79 for DMAEMA and r₁₂ = 0.87 for MAPTAC. francis-press.com These values indicate that the polymerization activity of the DMAEMA monomer is higher than that of MAPTAC, meaning DMAEMA is more likely to add to a growing chain ending in a DMAEMA radical than a MAPTAC monomer is. francis-press.com

| Monomer | Reactivity Ratio | Value |

|---|---|---|

| Dimethylaminoethyl Methacrylate (DMAEMA) | r₁₁ | 1.79 |

| Methacrylamidopropyltrimethylammonium chloride (MAPTAC) | r₁₂ | 0.87 |

CO₂-Responsive Cationic Copolymer Synthesis

Novel CO₂-responsive cationic copolymers have been successfully synthesized through the copolymerization of MAPTAC and the CO₂-responsive monomer DMAEMA. francis-press.com The responsiveness of these copolymers stems from the tertiary amine groups in the DMAEMA units. francis-press.commdpi.com These groups can be protonated by the reaction with CO₂, which introduces positively charged chains on the copolymer. francis-press.com This reversible protonation allows the polymer's properties, such as its chain conformation and solubility, to be controlled by the introduction or removal of CO₂. francis-press.commdpi.com This synthesis strategy yields well-designed copolymers with potential applications in areas requiring stimuli-responsive materials. francis-press.com

Advanced Copolymerization Techniques

To achieve greater control over polymer architecture, molecular weight, and dispersity, advanced controlled radical polymerization techniques have been applied to MAPTAC.

Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP) has been successfully used for the polymerization of MAPTAC. rsc.org This technique was performed in environmentally friendly solvents like water or ethanol-water mixtures at room temperature. rsc.org The process uses Cu(0) in the presence of a soluble copper catalyst and a ligand (Me₆TREN) to achieve good control over molecular weights and produce polymers with narrow molecular weight distributions. rsc.org The retention of chain-end functionality was demonstrated through self-chain extension and the synthesis of block copolymers. rsc.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique used to synthesize well-defined PMAPTAC. mdpi.com By employing a chain transfer agent, RAFT polymerization allows for the synthesis of polymers with controlled molecular weight and a low dispersity, with reported Mₙ and Mₙ/Mₙ values of 2.61 × 10⁴ and 1.10, respectively. mdpi.com

Controlled Radical Polymerization (e.g., RAFT) for Block Copolymers

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers. youtube.com The control is achieved through a degenerative transfer mechanism where growing polymer chains are reversibly attached to a RAFT agent, typically a thiocarbonylthio compound. youtube.com This process ensures that radicals are distributed relatively evenly among the growing chains, leading to uniform polymer chain growth. youtube.com

The RAFT methodology has been successfully applied to synthesize block copolymers containing MAPTAC. For instance, a block polyampholyte, PAMPS-b-PMAPTAC, was synthesized using the RAFT method, where PAMPS represents poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and PMAPTAC is the block derived from MAPTAC. nih.gov The synthesis involves a two-step process: first, a macro-RAFT agent of the first block (e.g., Macro-PAMPS) is prepared, and subsequently, the second monomer (MAPTAC) is polymerized from the active end of the first block. nih.gov

This technique provides excellent control over the polymer structure. Research has demonstrated the synthesis of PMAPTAC using the RAFT method to achieve a number-average molecular weight (Mn) of 2.61 × 104 g/mol with a low polydispersity index (Mw/Mn) of 1.10, indicating a well-controlled polymerization process. mdpi.com The ability to create well-defined block copolymers is crucial, as the distinct properties of each block can be combined to create materials with unique functionalities. scirp.org

Table 1: Example of PMAPTAC Synthesis via RAFT Polymerization

| Parameter | Value | Source |

| Polymer | PMAPTAC | mdpi.com |

| Method | RAFT Polymerization | mdpi.com |

| Number-Average Molecular Weight (Mn) | 2.61 × 104 g/mol | mdpi.com |

| Polydispersity Index (Mw/Mn) | 1.10 | mdpi.com |

Inverse Microemulsion Copolymerization

Inverse microemulsion polymerization is a technique used to synthesize water-soluble polymers in a dispersed phase. The system consists of an aqueous phase containing the water-soluble monomer (like MAPTAC) and an initiator, dispersed as nanometer-sized droplets within a continuous oil phase, stabilized by a surfactant. mdpi.comgoogle.com This method is advantageous for achieving high polymerization rates and high molecular weights due to the high concentration of monomer within the small aqueous droplets, while the surrounding oil phase effectively dissipates the heat of reaction. rsc.org

The process begins with the formation of a thermodynamically stable and transparent inverse microemulsion of monomer, water, oil, and surfactant. google.com Polymerization is then initiated, typically by a water-soluble initiator, within the aqueous nanodroplets, which act as discrete nanoreactors. mdpi.com This technique has been used to prepare water-soluble terpolymers of acrylamide, N-vinylpyrrolidone, and (vinylbenzyl)trimethylammonium chloride, demonstrating its applicability for creating complex copolymers. rsc.org The resulting product is a latex of polymer particles dispersed in the oil phase. google.com The small particle size and narrow distribution are key advantages of this method. mdpi.com

Control of Polymer Architecture and Molecular Weight

Synthesis of High Molecular Weight Homopolymers

The molecular structure of MAPTAC, with its highly active vinyl group situated far from the electron-withdrawing quaternary ammonium salt, facilitates the formation of high molecular weight polymers. mdpi.com Radical polymerization in an aqueous solution is a common method for synthesizing the homopolymer, poly(this compound) or PMAPTAC. researchgate.net

Achieving extremely high molecular weights often requires a high-purity monomer. Impurities can act as crosslinkers or chain terminators, preventing the formation of long polymer chains. google.com A patented method describes the purification of an aqueous MAPTAC solution by extraction with dichloromethane to remove impurities like N-allyl methacrylamide. The resulting purified monomer solution can be directly used to produce uncrosslinked, extremely high molecular weight homopolymers. google.com Copolymers of acrylamide and MAPTAC with high molecular weights have also been synthesized for various applications. google.com

Influence of Reaction Conditions on Polymer Intrinsic Viscosity

The intrinsic viscosity of a polymer solution is directly related to the polymer's molecular weight; a higher intrinsic viscosity generally indicates a higher molecular weight. anton-paar.com The reaction conditions during polymerization have a significant impact on the final molecular weight and, consequently, the intrinsic viscosity of the PMAPTAC.

Studies on the kinetics of MAPTAC polymerization have shown that the polymerization rate increases with higher monomer concentrations, higher initiator concentrations, and elevated temperatures. researchgate.net An increased polymerization rate often leads to the formation of higher molecular weight polymers, thus increasing the intrinsic viscosity. For example, in the synthesis of related water-soluble terpolymers via solution polymerization, the highest molecular weights and viscosities were achieved at a lower reaction temperature of 40 °C, while in inverse microemulsion polymerization, the maximum molecular weight was obtained at 60 °C. rsc.org This indicates that the optimal conditions for achieving high intrinsic viscosity depend on the specific polymerization technique employed. However, it has also been noted that once synthesized, the initial intrinsic viscosity of PMAPTAC samples has little effect on their subsequent hydrolytic stability in solution. nih.govnih.gov

Table 2: Influence of Reaction Conditions on Polymer Properties

| Reaction Condition | Effect on Polymerization Rate | Consequence for Intrinsic Viscosity | Source |

| Increasing Monomer Concentration | Increases | Tends to increase | researchgate.net |

| Increasing Initiator Concentration | Increases | Tends to increase | researchgate.net |

| Increasing Temperature | Increases | Tends to increase (within optimal range) | rsc.orgresearchgate.net |

Hydrogel Science and Engineering with Maptac Based Polymers

Fabrication of Cationic Hydrogels via Radical Graft Copolymerization

Radical graft copolymerization is a versatile method for synthesizing cationic hydrogels by covalently attaching MAPTAC polymer chains onto a pre-existing polymer backbone. This technique allows for the modification of natural and synthetic polymers, imparting the desirable cationic characteristics of MAPTAC while retaining the intrinsic properties of the original material. openmedicinalchemistryjournal.com

One notable example is the grafting of MAPTAC onto salecan, a biocompatible polysaccharide. In this process, free radicals are generated on the salecan backbone, which then initiate the polymerization of MAPTAC monomers, resulting in a salecan-g-PMAPTAC hydrogel. nih.gov The resulting hydrogels are transparent, macroporous, and exhibit ion-sensitivity. nih.gov The swelling ratio of these hydrogels can be controlled by the salecan content, with higher salecan content leading to increased swelling. Conversely, the mechanical strength of the hydrogel is inversely proportional to the salecan content. nih.gov

Similarly, MAPTAC has been successfully grafted onto pullulan, another polysaccharide, using potassium persulfate as an initiator in an aqueous solution. researchgate.net The grafting of poly(MAPTAC) chains onto the pullulan backbone was confirmed through various analytical techniques. The reaction conditions, such as initiator and monomer concentrations, reaction time, and temperature, were found to significantly influence the grafting parameters. researchgate.net This method provides a pathway to new materials with potential applications in wastewater treatment and drug delivery. researchgate.net

The general mechanism for radical graft copolymerization involves three main stages: initiation, propagation, and termination. In the context of MAPTAC-grafted hydrogels, the process can be summarized as follows:

Initiation: A radical initiator generates free radicals, which then abstract a hydrogen atom from the backbone polymer (e.g., salecan or pullulan), creating a macroinitiator with a radical site.

Propagation: MAPTAC monomers add to the macroinitiator radical, initiating the growth of a poly(MAPTAC) side chain.

Termination: The growth of the polymer chains is terminated by combination or disproportionation reactions.

This approach allows for the creation of a diverse range of cationic hydrogels with properties tailored to specific applications by carefully selecting the backbone polymer and controlling the grafting conditions.

Stimuli-Responsive Hydrogel Systems

Stimuli-responsive hydrogels, often referred to as "smart" hydrogels, are materials that undergo significant changes in their physical or chemical properties in response to small changes in their external environment. semanticscholar.org MAPTAC is a key component in the development of such systems due to its ionic nature, which can be exploited to induce responsiveness to various stimuli.

Poly(N-isopropylacrylamide) (PNIPAM) is a well-known temperature-responsive polymer that exhibits a lower critical solution temperature (LCST) around 32°C in water. semanticscholar.org Below its LCST, PNIPAM is hydrophilic and exists in a swollen state, while above the LCST, it becomes hydrophobic and collapses, expelling water from the hydrogel network. semanticscholar.org

The incorporation of ionic monomers like MAPTAC into the PNIPAM network can significantly alter its temperature-responsive behavior. The presence of the cationic MAPTAC units increases the hydrophilicity of the copolymer, leading to an increase in the LCST. This allows for the tuning of the transition temperature for specific applications. For instance, copolymerizing PNIPAM with 0.2 M and 0.4 M of MAPTAC can shift the swelling transition temperature to the ranges of 30-40°C and 40-50°C, respectively. researchgate.net This shift is attributed to the increased osmotic pressure within the hydrogel due to the presence of the charged groups, which requires a higher temperature to induce the hydrophobic collapse of the PNIPAM chains.

| MAPTAC Concentration (M) | Swelling Transition Temperature Range (°C) | Temperature for >80% Swelling Deformation (°C) |

|---|---|---|

| 0 (Control) | 20-30 | 35 |

| 0.2 | 30-40 | 50 |

| 0.4 | 40-50 | 65 |

The swelling behavior of hydrogels containing ionizable groups is highly dependent on the pH of the surrounding medium. nih.gov In the case of hydrogels containing only cationic groups from MAPTAC, the swelling is generally independent of pH in the acidic and neutral range because the quaternary ammonium (B1175870) groups are permanently charged. However, in polyampholytic hydrogels containing both MAPTAC (cationic) and a pH-responsive anionic comonomer like acrylic acid (AAc), the swelling behavior becomes highly pH-dependent. researchgate.net

At low pH, the carboxylic acid groups of AAc are protonated and neutral, while the MAPTAC units are positively charged. This leads to electrostatic repulsion between the polymer chains, resulting in a swollen state. As the pH increases, the carboxylic acid groups deprotonate, becoming negatively charged. The electrostatic attraction between the positively charged MAPTAC units and the negatively charged AAc units can lead to the formation of intra- and intermolecular complexes, causing the hydrogel to collapse. researchgate.net At very high pH, the high concentration of mobile ions in the external solution can screen the electrostatic interactions, leading to re-swelling of the hydrogel. The pH at which the volume transition occurs can be tuned by altering the molar ratio of MAPTAC to AAc. researchgate.net

| Molar Ratio (MAPTAC/AAc) | pH | Equilibrium Volume (Veq) in Water | Equilibrium Volume (Veq) in 1M NaCl |

|---|---|---|---|

| High MAPTAC | Low | High | Moderate |

| Intermediate | Low | Low | |

| High | High | Moderate | |

| Low MAPTAC | Low | Moderate | Low |

| Intermediate | High | Moderate | |

| High | High | High |

The swelling of cationic hydrogels based on MAPTAC is significantly influenced by ionic and electrostatic interactions. researchgate.net The presence of fixed positive charges on the polymer network creates a Donnan potential, leading to a higher concentration of mobile counter-ions inside the hydrogel compared to the external solution. This difference in ion concentration generates an osmotic pressure that drives water into the hydrogel, causing it to swell. nih.gov

The ionic strength of the external solution plays a crucial role in the swelling behavior. researchgate.net An increase in the ionic strength of the surrounding medium reduces the osmotic pressure difference between the hydrogel and the external solution by screening the electrostatic repulsions between the fixed charges on the polymer chains. nih.gov This "charge screening effect" leads to a decrease in the equilibrium swelling ratio of the hydrogel. researchgate.net This effect is more pronounced with multivalent counterions due to their more effective charge screening and the possibility of ionic cross-linking. researchgate.net

The fundamental relationship between the swelling and the electrostatic interactions can be described by the Flory-Rehner theory, modified to include the contribution of ionic osmotic pressure. The total osmotic pressure inside the hydrogel is a sum of the polymer-solvent mixing pressure, the network elastic pressure, and the ionic osmotic pressure. The equilibrium swelling is reached when this total pressure is balanced by the osmotic pressure of the external solution.

Molecularly Imprinted Polymeric Hydrogels for Selective Recognition

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule, known as a template. umd.edu Molecularly imprinted polymers (MIPs) are often referred to as "plastic antibodies" due to their ability to selectively bind to a specific molecule. nih.gov MAPTAC, with its cationic nature, can be a valuable functional monomer in the preparation of MIPs for the recognition of negatively charged templates, such as proteins. umd.edu

The process of molecular imprinting involves polymerizing functional monomers and a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities in the polymer matrix that are complementary in size, shape, and chemical functionality to the template. These cavities can then selectively rebind the template molecule.

In the context of MAPTAC-based MIPs, the charge density of the hydrogel plays a critical role in the recognition and selectivity of the imprinted sites. umd.edu The charge density is defined as the ratio of the mass of the charged monomer (MAPTAC) to the total mass of monomers in the hydrogel.

Studies have shown that the template recognition properties of protein-imprinted hydrogels are dependent on the monomer charge density. For cationic hydrogels containing MAPTAC, an interesting phenomenon is observed. While some level of charge is necessary for interaction with a negatively charged protein template, a high charge density can lead to non-specific binding, diminishing the imprinting effect. umd.edu

For instance, in hydrogels imprinted with bovine hemoglobin (BHb), the imprinting effect, which is the difference in binding between an imprinted and a non-imprinted polymer, was found to vanish at a MAPTAC charge density of 0.5%. umd.edu This suggests that at higher charge densities, the electrostatic interactions become dominant and non-selective, overriding the shape- and size-specific recognition of the imprinted cavities. In contrast, for anionic hydrogels using AMPS, the imprinting effect persisted at higher charge densities. umd.edu

| MAPTAC Charge Density (%) | Hydrogel Type | High-Affinity Binding (mg) | Low-Affinity Binding (mg) | Unbound (mg) |

|---|---|---|---|---|

| 0.25 | Imprinted | - | - | - |

| Non-Imprinted | - | - | - | |

| 0.5 | Imprinted | Nearly Identical to Non-Imprinted | Nearly Identical to Non-Imprinted | Nearly Identical to Non-Imprinted |

| Non-Imprinted | Nearly Identical to Imprinted | Nearly Identical to Imprinted | Nearly Identical to Imprinted |

*Data for 0.25% MAPTAC was described qualitatively in the source.

These findings highlight the delicate balance of electrostatic interactions required for effective molecular imprinting. The charge density of the functional monomer must be carefully optimized to achieve high affinity and selectivity for the target molecule.

Influence of Template Extraction Protocols on Recognition Properties

The most common method for template removal is solvent extraction. This technique relies on the solvent's ability to swell the polymer matrix, allowing the template molecule to diffuse out. researchgate.net The choice of solvent is crucial; it must be a good solvent for the template but a poor solvent for the polymer to avoid dissolving the hydrogel itself. Often, a mixture of solvents is used, for instance, methanol (B129727) with a small percentage of acetic acid, to disrupt the non-covalent interactions (like hydrogen bonds and electrostatic forces) between the template and the functional monomers, such as MAPTAC. mdpi.com

Different extraction protocols offer varying levels of efficiency and speed.

Soxhlet Extraction: A traditional and widely used method that provides continuous extraction with fresh solvent, ensuring a high concentration gradient to drive the removal process. However, it can be time-consuming (often running for 24 hours or more) and requires large volumes of solvent. mdpi.commdpi.com

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to accelerate the diffusion process. It has been shown to be significantly faster than Soxhlet extraction, achieving complete template removal in a much shorter time frame (e.g., a few 30-minute cycles). mdpi.com

Pressurized Hot Water Extraction (PHWE): An emerging green technology that uses water at elevated temperatures and pressures as the extraction solvent. At high temperatures (e.g., 220-235 °C), the dielectric constant of water decreases, making it behave like an organic solvent capable of dissolving non-polar templates. This method can achieve complete template removal in approximately 70 minutes and has been shown to preserve the integrity of the imprinted cavities. mdpi.comresearchgate.net

The effectiveness of a given protocol is typically evaluated by monitoring the concentration of the template in the extraction solvent over time until it becomes negligible. Subsequent rebinding experiments are then performed to assess the MIP's recognition properties, such as binding capacity and selectivity, which are the ultimate indicators of a successful template extraction. researchgate.net

Mechanical Properties and Toughening Mechanisms in MAPTAC Hydrogels

Hydrogels, including those based on MAPTAC, are three-dimensional polymer networks known for their high water content, which often results in poor mechanical properties, limiting their application. nih.govyoutube.com However, significant advancements have been made to enhance their strength and toughness. The mechanical behavior of hydrogels is complex, often exhibiting viscoelastic properties, meaning they can both store and dissipate energy when a stress is applied. youtube.com Key mechanical parameters include Young's modulus (a measure of stiffness), tensile strength (the maximum stress a material can withstand before breaking), and fracture energy (the energy required to create a new fracture surface). youtube.comharvard.edu

For MAPTAC-based hydrogels, toughness can be significantly improved by incorporating mechanisms for energy dissipation within the polymer network. This is often achieved by creating "dual-network" or hybrid hydrogels that combine different types of crosslinks with distinct properties. nih.gov

Synergistic Effects of Covalent and Ionic Networks

A highly effective strategy for toughening MAPTAC hydrogels is the creation of a dual-network structure that combines a covalently crosslinked network with a physically crosslinked ionic network. researchgate.net This hybrid approach leverages the distinct characteristics of each network to create a material that is both strong and resilient. nih.gov

Ionic Network: As a quaternary ammonium compound, MAPTAC provides cationic charges that can form strong, non-covalent electrostatic interactions with anionic comonomers or multivalent anions introduced into the system. These ionic bonds are reversible and can act as "sacrificial bonds." nih.gov

The synergy between these two networks is the key to the enhanced toughness. When the hydrogel is subjected to mechanical stress, the weaker, reversible ionic bonds break first. nih.gov This process effectively dissipates a large amount of energy, preventing the stress from concentrating at a single point and causing a catastrophic failure of the primary covalent network. nih.govresearchgate.net Once the stress is removed, the ionic bonds can reform, allowing the hydrogel to self-heal and recover its mechanical properties. nih.gov This dynamic interplay between a stable, load-bearing covalent network and a dissipative, sacrificial ionic network results in hydrogels with significantly improved strength and fracture resistance compared to single-network hydrogels. nih.govmdpi.com

Fracture Energy and Tensile Properties

The mechanical performance of MAPTAC-based hydrogels can be quantified through their fracture energy and tensile properties. Double-network (DN) hydrogels, a specific type of hybrid network, exhibit exceptionally high fracture energies, often ranging from 100 to 1000 J/m², which is several orders of magnitude greater than that of their single-network counterparts (typically around 0.1-10 J/m²). nih.gov

The tensile properties of these tough hydrogels are equally impressive. For example, dual physically crosslinked hydrogels can achieve tensile strengths of up to 0.82 MPa with the ability to be stretched to over 800% of their original length. nih.gov The specific mechanical properties can be precisely controlled by adjusting the composition of the hydrogel, such as the concentration of monomers, the density of covalent crosslinkers, and the ratio of cationic (MAPTAC) to anionic charges that form the ionic network. nih.govsemanticscholar.org

The table below summarizes representative mechanical properties for different types of hydrogels, illustrating the significant improvements achieved with dual-network and hybrid ionic-covalent systems.

| Hydrogel Type | Young's Modulus (E) | Tensile Strength (σ) | Elongation at Break (ε) | Fracture Energy (Γ) | Reference |

| Single Network (PAMPS) | - | - | - | ~0.1 J/m² | nih.gov |

| Single Network (PAAm) | - | - | - | ~10 J/m² | nih.gov |

| Double Network (PAMPS-PAAm) | - | - | - | 100-1000 J/m² | nih.gov |

| Dual Physical Crosslinked | - | 0.82 MPa | >800% | 2.72 MJ/m³ (Toughness) | nih.gov |

| Hybrid Ionic-Covalent | 1.3 MPa | - | - | 14 kJ/m² | nih.gov |

Note: Toughness and Fracture Energy are related but distinct measures of a material's resistance to fracture.

Polyampholyte Hydrogels and Their Unique Properties

Polyampholyte hydrogels are a special class of polyelectrolyte hydrogels that contain both positively and negatively charged functional groups within the same polymer network. mdpi.comresearchgate.net MAPTAC, with its permanent positive charge, is frequently used as the cationic monomer in the synthesis of these materials. nih.govmdpi.com It is often copolymerized with an anionic monomer, such as 4-vinylbenzenesulfonate (NaSS) or 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), to create a charge-balanced or charge-imbalanced network. mdpi.comsci-hub.st

The presence of both cationic and anionic moieties gives rise to unique properties driven by the internal electrostatic interactions. These interactions can act as physical crosslinks, reducing the need for chemical crosslinkers and leading to materials with tunable responsiveness to external stimuli like pH and ionic strength. mdpi.comresearchgate.net

Isoelectric Point and Anti-polyelectrolyte Effect

A defining characteristic of a polyampholyte hydrogel is its isoelectric point (IEP), which is the pH at which the net charge of the polymer network is zero. nih.gov At the IEP, the attractive forces between the opposite charges (e.g., the positive charge on MAPTAC and the negative charge on an anionic comonomer) are maximized. This results in the hydrogel adopting its most compact, collapsed state due to strong intramolecular and intermolecular associations. nih.govresearchgate.net Moving the pH away from the IEP, either higher or lower, causes one type of charge to dominate, leading to electrostatic repulsion and subsequent swelling of the hydrogel. nih.gov

Polyampholyte hydrogels also exhibit a phenomenon known as the "anti-polyelectrolyte effect," which describes their swelling behavior in salt solutions. sci-hub.st Unlike conventional polyelectrolyte hydrogels, which shrink in salt solutions due to charge screening that reduces osmotic pressure, polyampholyte hydrogels swell. sci-hub.stresearchgate.net This occurs because the added salt ions shield the attractive electrostatic interactions between the fixed positive and negative charges on the polymer chains. researchgate.netnih.gov The disruption of these internal ionic crosslinks allows the polymer network to relax and expand, absorbing more solvent and increasing in volume. sci-hub.st This behavior is a hallmark of polyampholyte systems containing MAPTAC.

| Stimulus | Hydrogel State at IEP | Hydrogel Response Away from IEP | Response to Added Salt | Underlying Phenomenon | Reference |

| pH | Collapsed (minimum swelling) | Swelling | - | Charge repulsion dominates | nih.gov |

| Ionic Strength (Salt) | - | - | Swelling | Anti-polyelectrolyte effect | sci-hub.stresearchgate.net |

Complexation with Surfactants and Dyes

The charged nature of MAPTAC-based polyampholyte hydrogels enables them to form complexes with oppositely charged molecules, such as anionic surfactants and dyes. mdpi.com Anionic surfactants, like sodium dodecyl sulfate (B86663) (SDS), interact strongly with the cationic MAPTAC units primarily through electrostatic attraction. nih.govresearchgate.net This interaction can significantly alter the hydrogel's properties, including its rheology and swelling behavior. nih.gov The binding of SDS molecules can neutralize the positive charges and introduce hydrophobic domains, leading to changes in the network structure. mdpi.com

Applications of Maptac Based Polymers in Research Domains

Biomedical Engineering and Regenerative Medicine

Polymers derived from MAPTAC are being explored for various uses in biomedical engineering and regenerative medicine due to their cationic nature and potential for tailored functionalities. These applications often leverage the polymer's ability to interact with biological molecules and surfaces.

Drug Delivery Systems

The use of polymers is fundamental in the advancement of drug delivery systems, providing controlled release of therapeutic agents. jddtonline.infonih.gov Polymeric nanoparticles (PNPs) are a significant area of this research, offering versatility and biocompatibility. mdpi.com The characteristics of the polymers used in these nanoparticles are critical as they dictate the physicochemical properties such as size, surface charge, and drug-loading capacity. mdpi.com While the general principles of using cationic polymers in drug delivery are established, specific research focusing on MAPTAC-based polymers for creating drug delivery vehicles is an emerging area. The cationic nature of poly(MAPTAC) could theoretically be used to encapsulate and deliver anionic drugs or genetic material.

Tissue Engineering and Biomaterials

Tissue engineering aims to restore or replace damaged tissues and organs, often relying on polymer-based scaffolds that provide a framework for cell growth and tissue regeneration. nih.govnih.govnih.gov These scaffolds must be biocompatible and often biodegradable. nih.govnih.gov Natural and synthetic polymers are widely used, with synthetic polymers offering the advantage of tunable mechanical properties and degradation rates. mdpi.com While materials like polylactide (PLA), polyglycolide (PGA), and their copolymers are common, research into novel biomaterials is ongoing. nih.govmdpi.com MAPTAC-based hydrogels have been investigated as superabsorbent materials, which could have applications in biomaterials, for example, in wound dressings or as scaffolds that can absorb large amounts of biological fluids. researchgate.net

Interactions with Biological Molecules (e.g., Proteins, DNA)

The interaction between polymers and biological molecules like proteins and DNA is a critical aspect of their biomedical application. nih.govnih.gov The primary driving force for the binding of cationic polymers to negatively charged biomolecules such as DNA is the electrostatic interaction, leading to the release of counterions and a significant increase in entropy. nih.govresearchgate.net This interaction is fundamental to the development of non-viral gene carriers. nih.gov

Polymers containing MAPTAC, with their cationic charge, are expected to interact strongly with anionic biomolecules. This interaction is influenced by the polymer's architecture and the surrounding ionic environment. researchgate.netyoutube.com For instance, studies on various cationic polymers have shown they can condense DNA into compact toroidal structures. researchgate.net

Table 1: Factors Influencing Polymer-Biomolecule Interactions

| Factor | Description | Reference |

|---|---|---|

| Electrostatic Interactions | The primary driving force for the binding of cationic polymers to anionic biomolecules like DNA. | nih.govnih.govresearchgate.net |

| Counterion Release | A major contributor to the binding energy, driven by an increase in entropy. | nih.gov |

| Polymer Architecture | The structure of the polymer (e.g., linear vs. dendritic) affects the morphology of the resulting polymer-DNA complexes. | researchgate.net |

| Ionic Strength | The binding affinity between cationic polymers and DNA typically decreases with increasing salt concentration. | researchgate.net |

| Hydrophobic Interactions | Can play a significant role in the cellular uptake and endosomal escape of polymer-nucleic acid complexes. | nih.gov |

Cryoprotective Agents for Cells

Cryopreservation is a vital technique for the long-term storage of cells and tissues, which relies on cryoprotective agents (CPAs) to prevent cellular damage during freezing. nih.gov While dimethyl sulfoxide (B87167) (DMSO) is a common and effective CPA, it exhibits cytotoxicity. nih.govresearchgate.net This has spurred research into alternative, less toxic CPAs. Polyampholytes, which are polymers containing both positive and negative charges, have emerged as a promising class of macromolecular cryoprotectants. nih.govresearchgate.net

The mechanism of action for polyampholyte cryoprotectants is thought to involve membrane protection rather than solely the inhibition of ice recrystallization. nih.gov The balance of cationic and anionic groups is crucial for their cryoprotective efficacy. nih.gov While research has focused on polyampholytes like carboxylated poly-L-lysine, the principles could be extended to copolymers containing MAPTAC as the cationic component. nih.govnih.gov The introduction of hydrophobicity into the polymer structure has been shown to significantly increase cell viability after freezing. frontiersin.org

Table 2: Comparison of Cryoprotective Agents

| Cryoprotective Agent | Key Characteristics | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Small molecule that penetrates the cell membrane. | High cryopreservation efficiency. | Cytotoxic, can affect cell differentiation. | nih.govresearchgate.net |

| Poly-L-lysine (PLL) Derivatives | Polyampholytes with both amino and carboxyl groups. | High post-thaw cell survival, no need for serum, low toxicity. | Specific to certain ratios of charged groups. | nih.govresearchgate.net |

| Synthetic Polyampholytes | Synthetically created polymers with controlled molecular weight and composition. | Tunable properties, potential for high efficiency and low toxicity. | Requires optimization of structure and composition. | researchgate.netfrontiersin.org |

Environmental Applications and Remediation

MAPTAC-based polymers have found significant use in environmental applications, particularly in water treatment processes, owing to their strong cationic nature which facilitates the aggregation of negatively charged particles. researchgate.netmdpi.com

Flocculation and Wastewater Treatment

Flocculation is a widely used process in wastewater treatment to remove suspended solids. clearwaterind.com Cationic polymers, such as those based on MAPTAC, act as flocculants by neutralizing the negative charge of dispersed particles, allowing them to aggregate and settle. clearwaterind.com These polymers can also form bridges between particles, further enhancing the formation of larger flocs. researchgate.netresearchgate.net

Research has demonstrated the effectiveness of MAPTAC-based polymers in treating various types of wastewater. For instance, a composite flocculant of polyaluminum chloride (PAC) and poly(methacrylamido propyl trimethyl ammonium (B1175870) chloride) (PMAPTAC) has shown enhanced charge neutralization and bridging capabilities compared to PAC alone or PAC combined with other cationic polymers. researchgate.netdeswater.com The introduction of hydrophobic monomers into the MAPTAC polymer backbone can also improve flocculation efficiency. researchgate.net

In a study on phosphorus removal, a MAPTAC-modified cationic corn starch demonstrated high efficiency in removing total suspended solids (TSS) and total phosphorus (TP) from both synthetic and real wastewater. mdpi.com

Table 3: Performance of MAPTAC-based Flocculants in Wastewater Treatment

| Flocculant | Wastewater Type | Pollutant | Removal Efficiency | Dosage | Reference |

|---|---|---|---|---|---|

| MAPTAC-modified corn starch | Scenedesmus obliquus suspension | Total Suspended Solids (TSS) | 87% | 0.0601 (w/w) coagulant-to-biomass ratio | mdpi.com |

| MAPTAC-modified corn starch | Real wastewater | Total Suspended Solids (TSS) | 78% | 1.5:1 ratio | mdpi.com |

| MAPTAC-modified corn starch | Real wastewater | Total Phosphorus (TP) | 30% | Not specified | mdpi.com |

| Poly-MAPTAC-OEMA | Diatomite suspensions | Turbidity | Higher than Poly-MAPTAC | > 5 mg/L | researchgate.net |

Polymeric Sequestrants for Contaminants

Polymers derived from Methacrylamidopropyltrimethylammonium chloride (MAPTAC) have demonstrated significant potential as sequestrants for various contaminants in aqueous environments. The inherent cationic nature of MAPTAC-based polymers, owing to the quaternary ammonium groups, facilitates the effective removal of anionic pollutants through electrostatic interactions. These polymers can be tailored into various forms, such as hydrogels and functionalized starches, to target specific contaminants.

Detailed research has highlighted the efficacy of MAPTAC-based materials in wastewater treatment. For instance, a study on a novel, highly positively charged hydrogel synthesized from MAPTAC and 1-vinylimidazole (B27976) showcased remarkable adsorption capacities for anionic dyes. The quaternized hydrogel, p(MAPTAC-co-VI)-q, exhibited a maximum adsorption capacity (qmax) of 1818.2 mg/g for Eriochrome Black T (EBT) and 1449.3 mg/g for Methyl Orange (MO). researchgate.net This high efficiency is attributed to the increased positive charge density on the hydrogel network, which enhances the electrostatic attraction of anionic dye molecules. researchgate.net

In another application, corn starch modified with MAPTAC through free radical graft polymerization has been developed as a sustainable and efficient coagulant-flocculant for wastewater treatment. This modified cationic starch achieved an 87% removal of total suspended solids (TSS) in a microalgae suspension and a 78% removal in real wastewater. mdpi.com Furthermore, it was capable of removing 30% of total phosphorus (TP), a key contributor to eutrophication. mdpi.com The permanent positive charge conferred by the MAPTAC grafting enhances the neutralization of negatively charged colloids and anionic species like phosphates. mdpi.com

Hydrogels composed of poly(3-methacrylamido propyl trimethyl ammonium chloride) crosslinked with N,N'-methylenebisacrylamide and sulphate ions have also been investigated for phosphate (B84403) removal, demonstrating a high affinity for phosphate ions with a sorption value of 370 mg/g of the gel. researchgate.net These findings underscore the versatility of MAPTAC-based polymers as effective sequestrants for a range of environmental contaminants.

Table 1: Performance of MAPTAC-Based Polymeric Sequestrants

| Polymer System | Target Contaminant | Removal Efficiency / Adsorption Capacity | Reference |

|---|---|---|---|

| p(MAPTAC-co-VI)-q hydrogel | Eriochrome Black T (EBT) | 1818.2 mg/g | researchgate.net |

| p(MAPTAC-co-VI)-q hydrogel | Methyl Orange (MO) | 1449.3 mg/g | researchgate.net |

| MAPTAC-modified corn starch | Total Suspended Solids (TSS) | 87% (in microalgae suspension) | mdpi.com |

| MAPTAC-modified corn starch | Total Suspended Solids (TSS) | 78% (in real wastewater) | mdpi.com |

| MAPTAC-modified corn starch | Total Phosphorus (TP) | 30% | mdpi.com |

Membrane Technologies for Gas Separation (e.g., CO2/N2)

MAPTAC-based polymers are being explored in the development of advanced membrane technologies for gas separation, particularly for the challenging separation of carbon dioxide (CO2) from nitrogen (N2). The incorporation of MAPTAC into membrane structures can enhance their mechanical properties and influence their gas transport characteristics.

One notable application is in the fabrication of double-network (DN) ion-gel membranes. These membranes, containing a significant amount of ionic liquid, show promise for high-performance CO2 separation. Research on a poly(methacryloylamino propyl trimethylammonium chloride)/poly(dimethylacrylamide) (PMAPTAC/PDMAAm) DN ion-gel membrane demonstrated that the properties of the PMAPTAC network are crucial for the membrane's separation performance. researchgate.net

In these DN ion-gel membranes, a lower cross-linker loading in the PMAPTAC network was found to significantly improve both CO2 permeability and CO2/N2 selectivity. As the cross-linker loading was decreased from 4 mol% to 0.5 mol%, the CO2 permeability increased from 2254 Barrer to 7569 Barrer, and the CO2/N2 selectivity rose from 130 to 210. researchgate.net This enhancement is attributed to the network structure which, at lower cross-linker loadings, offers less resistance to gas diffusion while maintaining mechanical strength. researchgate.net The MAPTAC component contributes to the robustness of the polymer network, which is essential for the stability of the ion-gel membrane. researchgate.net

The facilitated transport mechanism is another area where MAPTAC-based materials could play a role. In these membranes, specific chemical agents (carriers) within the membrane react reversibly with one of the gases (e.g., CO2), increasing its transport rate across the membrane. While the primary role of MAPTAC in the studied DN ion-gel membranes is structural, its ionic nature could be leveraged in the design of facilitated transport membranes by immobilizing carrier species within the polymer matrix.

Table 2: CO2/N2 Separation Performance of a PMAPTAC/PDMAAm DN Ion-Gel Membrane

| Cross-linker Loading in PMAPTAC Network (mol%) | CO2 Permeability (Barrer) | CO2/N2 Selectivity | Reference |

|---|---|---|---|

| 4 | 2254 | 130 | researchgate.net |

Energy Storage and Electrochemical Systems

Gel Electrolytes in Zinc-air Batteries

The development of safe and reliable energy storage systems is a critical area of research, and MAPTAC-based polymers are finding applications in the formulation of gel electrolytes for batteries, particularly for rechargeable zinc-air batteries (ZABs). Gel polymer electrolytes (GPEs) are attractive alternatives to traditional liquid electrolytes as they can mitigate issues such as leakage, corrosion, and the formation of dendrites on the zinc electrode. mdpi.com

MAPTAC is utilized as a cationic monomer in the synthesis of copolymers for GPEs. These polymers can enhance the ionic conductivity, chemical stability, and mechanical properties of the gel electrolyte. nih.govrsc.org For instance, poly(4-vinylbenzenesulfonate-co-[3-(methacryloylamino)propyl]trimethylammonium chloride) is one such copolymer network that has been investigated for its application in ZABs. mdpi.com

The use of GPEs is expected to improve the cycle life of ZABs by acting as a separator that reduces the formation of zinc dendrites and prevents the electrolyte from penetrating the pores of the cathode. nih.gov Research in this area is ongoing, with a focus on designing GPEs that can operate efficiently over a wide range of temperatures and conditions. rsc.org

Polyelectrolyte Complexes for Rechargeable Batteries

The quaternary ammonium group present in MAPTAC imparts a permanent positive charge to polymers derived from it, making them suitable for the formation of polyelectrolyte complexes (PECs). These complexes, formed by the electrostatic interaction between oppositely charged polymers, are being investigated for their potential use in various components of rechargeable batteries.

In the context of rechargeable batteries, PECs can be utilized in the development of solid or quasi-solid electrolytes. The goal is to create materials with high ionic conductivity, good mechanical stability, and a wide electrochemical stability window. mdpi.comrsc.org The design of polymer electrolytes is a significant area of research aimed at developing safer and higher-capacity rechargeable lithium batteries. caltech.eduescholarship.org

Other Industrial and Research Applications

Papermaking and Textile Printing

MAPTAC-based polymers have established applications in the papermaking and textile industries due to their cationic nature and ability to interact with negatively charged substrates like cellulose (B213188) fibers and certain textile dyes.

In the papermaking industry, polymers containing MAPTAC are utilized as dry strength agents. mdpi.com These additives enhance the strength properties of paper, such as bursting, compressing, and tensile strength, by increasing the interfiber bonding. mdpi.com The cationic charge of the MAPTAC polymer promotes its retention on the anionic cellulose fibers, leading to a stronger paper sheet. This allows for the production of paper with improved mechanical properties without significantly increasing the basis weight or cost. researchgate.netuc.edu